4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester
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Overview
Description
4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester typically involves the reaction of 4,5-dimethyl-3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Hydrolysis: The ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Aqueous Acid or Base: Used in hydrolysis reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling.
Boronic Acids: Formed upon hydrolysis.
Scientific Research Applications
4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester is used extensively in scientific research, including:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals.
Material Science: In the synthesis of polymers and advanced materials
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds via the formation of a palladium complex, which undergoes transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic acid pinacol ester
- 3-Fluoro-4-pyridineboronic acid pinacol ester
Uniqueness
4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester is unique due to the presence of both methyl and fluorine substituents on the aromatic ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-(3-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAOYUAJFXTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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